molecular formula C23H19N3O2S B7458070 N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

货号 B7458070
分子量: 401.5 g/mol
InChI 键: LAARRCSBKFHSCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds, which have been extensively studied for their biological activities.

作用机制

BTA-EG6 exerts its biological activities by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many cancer cells and has been associated with tumor growth and progression. BTA-EG6 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
BTA-EG6 has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BTA-EG6 has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. Additionally, BTA-EG6 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BTA-EG6 has been extensively studied for its biological activities and has been shown to exhibit potent anti-tumor and anti-inflammatory activities. However, one of the limitations of BTA-EG6 is its poor solubility in water, which can limit its use in certain assays.

未来方向

For research on BTA-EG6 include:
1. Clinical trials to determine the safety and efficacy of BTA-EG6 in humans.
2. Development of more potent and selective CK2 inhibitors based on the structure of BTA-EG6.
3. Investigation of the synergistic effects of BTA-EG6 with other anti-cancer agents.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of BTA-EG6.
5. Investigation of the role of CK2 in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion
BTA-EG6 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. It exerts its biological activities by inhibiting the activity of protein kinase CK2, which is overexpressed in many cancer cells and has been associated with tumor growth and progression. BTA-EG6 has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. Further research is needed to determine its potential therapeutic applications and to develop more potent and selective CK2 inhibitors based on the structure of BTA-EG6.

合成方法

The synthesis of BTA-EG6 involves the reaction of 2-aminobenzothiazole with 3-bromo-3-phenylpropanoic acid, followed by coupling with benzoyl chloride. The final product is obtained after purification by column chromatography. BTA-EG6 has a molecular weight of 464.9 g/mol and a chemical formula of C27H22N2O2S.

科学研究应用

BTA-EG6 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. BTA-EG6 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.

属性

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-21(26-23-25-18-13-7-8-14-20(18)29-23)15-19(16-9-3-1-4-10-16)24-22(28)17-11-5-2-6-12-17/h1-14,19H,15H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAARRCSBKFHSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。